(R)-2-(1-Aminoethyl)-5-chlorophenol
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Overview
Description
®-2-(1-Aminoethyl)-5-chlorophenol is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by the presence of an amino group attached to an asymmetric carbon, making it a valuable building block for the synthesis of pharmaceuticals and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-Aminoethyl)-5-chlorophenol can be achieved through several methods. One common approach involves the asymmetric reduction of a precursor ketone using chiral catalysts. For example, the reduction of 2-(1-chloroethyl)phenol using a chiral catalyst can yield the desired ®-enantiomer . Another method involves the use of ω-transaminase enzymes, which can catalyze the transamination of a suitable substrate to produce the chiral amine .
Industrial Production Methods
In industrial settings, the production of ®-2-(1-Aminoethyl)-5-chlorophenol often involves the use of biocatalysts due to their high selectivity and efficiency. Enzymatic processes using engineered ω-transaminases have been developed to produce this compound on a large scale . These methods are advantageous as they offer high enantioselectivity and can be performed under mild reaction conditions.
Chemical Reactions Analysis
Types of Reactions
®-2-(1-Aminoethyl)-5-chlorophenol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted phenols or alkylated derivatives.
Scientific Research Applications
®-2-(1-Aminoethyl)-5-chlorophenol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block for the synthesis of complex molecules.
Biology: Serves as a precursor for the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals, particularly those targeting neurological disorders.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-(1-Aminoethyl)-5-chlorophenol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
®-2-(1-Aminoethyl)-5-chlorophenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the chiral center makes it a valuable intermediate for the synthesis of enantiomerically pure compounds.
Properties
Molecular Formula |
C8H10ClNO |
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Molecular Weight |
171.62 g/mol |
IUPAC Name |
2-[(1R)-1-aminoethyl]-5-chlorophenol |
InChI |
InChI=1S/C8H10ClNO/c1-5(10)7-3-2-6(9)4-8(7)11/h2-5,11H,10H2,1H3/t5-/m1/s1 |
InChI Key |
NLERKJSLFROAFM-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](C1=C(C=C(C=C1)Cl)O)N |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Cl)O)N |
Origin of Product |
United States |
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